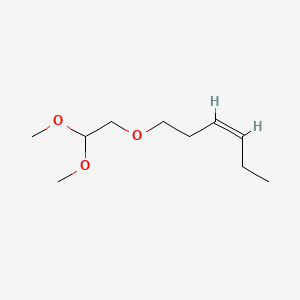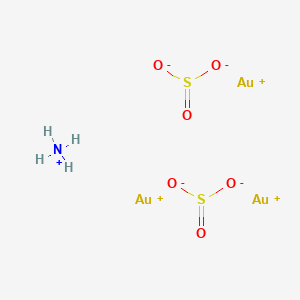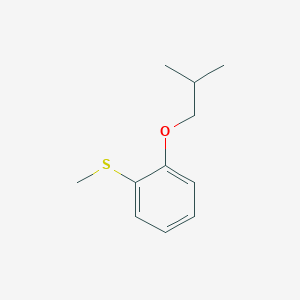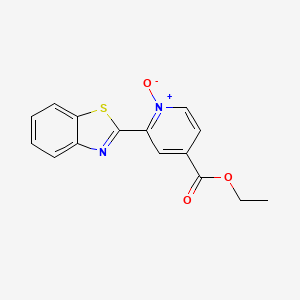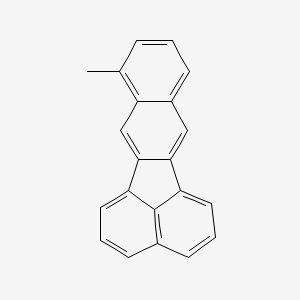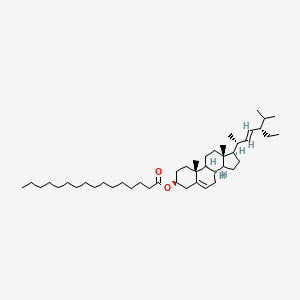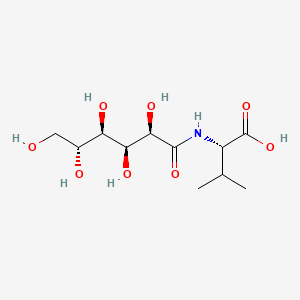
N-D-Gluconoyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-D-Gluconoyl-L-valine: is a compound formed by the conjugation of gluconic acid and L-valine. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The gluconoyl group is derived from gluconic acid, a naturally occurring substance, while L-valine is one of the essential amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-valine typically involves the reaction of gluconic acid or its derivatives with L-valine. One common method is the esterification of gluconic acid with L-valine under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and typically requires heating to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to produce gluconic acid and L-valine, which can then be chemically conjugated to form this compound. This method is advantageous due to its potential for large-scale production and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-D-Gluconoyl-L-valine can undergo various chemical reactions, including:
Oxidation: The gluconoyl group can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert the gluconoyl group back to gluconic acid.
Substitution: The amino group in L-valine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of gluconic acid.
Reduction: Reduced forms of gluconic acid.
Substitution: Various substituted derivatives of L-valine.
Wissenschaftliche Forschungsanwendungen
N-D-Gluconoyl-L-valine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study protein modifications and interactions.
Industry: It can be used in the production of biodegradable materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of N-D-Gluconoyl-L-valine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to modifications that affect their function. The gluconoyl group can participate in redox reactions, while the L-valine moiety can interact with amino acid receptors and transporters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-D-Gluconoyl-L-lysine: Similar in structure but contains lysine instead of valine.
N-D-Gluconoyl-L-alanine: Contains alanine instead of valine.
N-D-Gluconoyl-L-leucine: Contains leucine instead of valine.
Uniqueness
N-D-Gluconoyl-L-valine is unique due to the specific properties imparted by the valine moiety. Valine is a branched-chain amino acid, which can influence the compound’s solubility, stability, and interaction with biological molecules. This makes this compound particularly useful in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
94071-06-4 |
|---|---|
Molekularformel |
C11H21NO8 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO8/c1-4(2)6(11(19)20)12-10(18)9(17)8(16)7(15)5(14)3-13/h4-9,13-17H,3H2,1-2H3,(H,12,18)(H,19,20)/t5-,6+,7-,8+,9-/m1/s1 |
InChI-Schlüssel |
ARPJJMSZXXSGRQ-QKCLAQEOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)

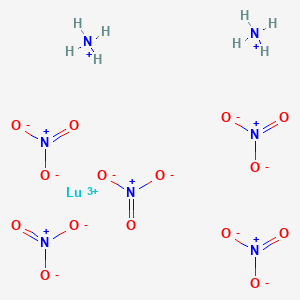
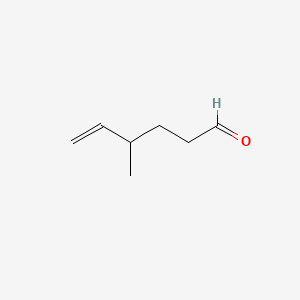
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
